Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate
Description
Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate is a heterocyclic ester featuring a pyridine ring substituted with an imino group (NH) at the 2-position and an ethyl acetate side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridone derivatives, which are known for diverse pharmacological activities, including antitumor, antimicrobial, and analgesic effects .
Properties
IUPAC Name |
ethyl 2-(2-iminopyridin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-6-4-3-5-8(11)10/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPIAOAJGJBHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=CC1=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyridine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can interact with cellular pathways .
Comparison with Similar Compounds
Structural Variations and Functional Group Influence
The compound’s closest analogs differ in substituents, heterocyclic core, and oxidation states. Key comparisons include:
Key Observations :
- The iminopyridine core in the target compound introduces a basic NH group, which may enhance hydrogen-bonding interactions compared to oxo derivatives like pyridones .
Comparison :
- The high yield (96%) for the pyridazinone derivative highlights the efficiency of PTC conditions for alkylation. Similar protocols may apply to the target compound but require optimization for the imino group’s reactivity.
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy :
¹H-NMR :
- Pyridazinone derivatives show distinct aromatic proton signals (δ 6.5–8.0 ppm) and methyl/ethyl groups (δ 1.0–2.5 ppm).
- Iminopyridine analogs would exhibit NH proton signals (δ ~8–10 ppm), absent in oxo derivatives.
Melting Points :
- Pyridazinone derivative: 89–93°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
